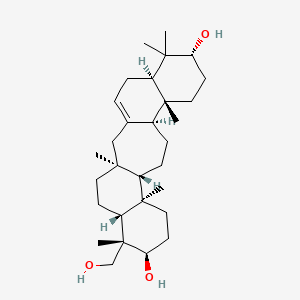

Lycoclavanol

Description

Properties

IUPAC Name |

(3S,6R,7S,8R,11R,12S,15S,16R,19R,21R)-7-(hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O3/c1-26(2)21-9-7-19-17-27(3)14-11-23-29(5,16-13-25(33)30(23,6)18-31)22(27)10-8-20(19)28(21,4)15-12-24(26)32/h7,20-25,31-33H,8-18H2,1-6H3/t20-,21-,22-,23+,24+,25+,27-,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUNCIDAMBNEFU-HGUPHKDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C2)(CC[C@H]([C@]3(C)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Lycoclavanol from Lycopodium clavatum: A Technical Guide for Researchers

A Comprehensive Overview of the Isolation, Characterization, and Biological Activity of a Promising Serratane Triterpenoid

For Immediate Release

This technical guide provides an in-depth exploration of the isolation and characterization of lycoclavanol, a serratane triterpenoid derived from the clubmoss Lycopodium clavatum. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed protocol for its extraction and purification, alongside a summary of its known biological activities and associated signaling pathways.

Introduction

Lycopodium clavatum, commonly known as common clubmoss, has a history of use in traditional medicine. Modern phytochemical investigations have revealed a rich diversity of bioactive compounds within this plant, including a significant class of serratane triterpenoids. Among these, this compound has emerged as a compound of interest due to its potential therapeutic properties. This guide outlines a comprehensive, bioactivity-guided fractionation method for the isolation of this compound and other related triterpenoids.

Data Presentation: Spectroscopic and Yield Data

The isolation and characterization of this compound and its derivatives are dependent on precise analytical techniques. The following tables summarize the key quantitative data for this compound, including its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data, which are crucial for its structural elucidation and identification.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) |

| Data not available in search results |

Table 3: Isolation Yield of Serratane Triterpenoids

| Compound | Yield from Ethyl Acetate Fraction |

| This compound | Specific yield data not available in search results |

| Other Serratane Triterpenoids | Specific yield data not available in search results |

Note: While a specific, detailed protocol and quantitative yield for this compound were not found in the provided search results, the general methodology for the isolation of related serratane triterpenoids from L. clavatum is described. The NMR data for this compound is noted as a critical component for its identification but was not explicitly available in the searched literature.

Experimental Protocols

The following protocols are based on established methodologies for the bioactivity-guided fractionation of serratane triterpenoids from Lycopodium clavatum.[1][2]

Plant Material and Extraction

-

Plant Material: Dried whole plants of Lycopodium clavatum are used as the starting material.

-

Extraction: The dried plant material is powdered and extracted with methanol (MeOH) at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive extraction of secondary metabolites.

-

Solvent Evaporation: The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

Solvent Partitioning

-

Suspension: The crude methanol extract is suspended in distilled water.

-

Fractionation: The aqueous suspension is successively partitioned with solvents of increasing polarity, typically n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Fraction Collection: Each solvent fraction is collected and concentrated under reduced pressure to yield the respective n-hexane, EtOAc, and n-BuOH fractions. The serratane triterpenoids, including this compound, are typically concentrated in the ethyl acetate fraction.

Chromatographic Purification of the Ethyl Acetate Fraction

-

Column Chromatography: The bioactive ethyl acetate fraction is subjected to silica gel column chromatography.

-

Elution: The column is eluted with a gradient of increasing polarity, commonly a mixture of n-hexane and ethyl acetate. The solvent gradient is gradually increased to separate compounds based on their polarity.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing serratane triterpenoids.

-

Further Purification: Fractions containing the compounds of interest are further purified using repeated column chromatography, often with different solvent systems, or by preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds, including this compound.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Lycopodium clavatum.

Caption: Bioactivity-guided isolation workflow for this compound.

Signaling Pathways

Serratane triterpenoids isolated from Lycopodium clavatum have been shown to attenuate the production of inflammatory mediators by downregulating the expression of LPS-induced NF-κB and pERK 1/2 in RAW 264.7 macrophages.[1][2][3] The following diagrams depict these signaling pathways.

NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB pathway by this compound.

ERK1/2 Signaling Pathway

Caption: Downregulation of the ERK1/2 pathway by this compound.

Conclusion

This technical guide provides a framework for the isolation and study of this compound from Lycopodium clavatum. The described bioactivity-guided fractionation approach is a robust method for obtaining this and other related serratane triterpenoids. The known anti-inflammatory activity of these compounds, mediated through the inhibition of the NF-κB and ERK1/2 signaling pathways, highlights their potential for further investigation in the development of novel therapeutic agents. Further research is warranted to fully elucidate the specific quantitative yields and complete spectroscopic profile of this compound and to explore its full range of biological activities.

References

- 1. Serratane triterpenoids isolated from Lycopodium clavatum by bioactivity-guided fractionation attenuate the production of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Elevated pre-activation basal level of nuclear NF-κB in native macrophages accelerates LPS-induced translocation of cytosolic NF-κB into the cell nucleus - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycoclavanol and its related serratane triterpenoids represent a class of bioactive natural products with significant therapeutic potential. Primarily isolated from clubmosses of the family Lycopodiaceae, these compounds have demonstrated notable anti-inflammatory and cytotoxic activities. This technical guide provides an in-depth overview of the natural sources of this compound and its analogues, detailed methodologies for their extraction and purification, and an exploration of their mechanisms of action, with a focus on relevant signaling pathways. Quantitative data on the distribution of these triterpenoids are presented, alongside experimental protocols and visual representations of key biological pathways and experimental workflows to support further research and drug development endeavors.

Natural Sources of this compound and Related Triterpenoids

This compound and a diverse array of related serratane triterpenoids are predominantly found in plants belonging to the Lycopodiaceae family, commonly known as clubmosses. The genus Lycopodium is a particularly rich source of these compounds.[1][2][3] Phytochemical investigations have led to the isolation of these triterpenoids from various species, highlighting the chemotaxonomic significance of the serratane skeleton within this plant family.

Key species that have been identified as prominent natural sources include:

-

Lycopodium clavatum : This species is a well-documented source of this compound and other serratane triterpenoids, including serratenediol and tohogenol.[4][5] It has been traditionally used in folk medicine for various ailments.[4]

-

Lycopodium complanatum : Research on this species has revealed the presence of numerous polyhydroxy serratene triterpenoids with cytotoxic properties.[6]

-

Lycopodium japonicum : This plant has yielded new serratene triterpenoids, showcasing the structural diversity within this class of compounds.

-

Lycopodium obscurum : Studies have led to the isolation of several triterpenoids, including a new serratane-type triterpene.[3]

-

Huperzia serrata : This species is another significant source of serratane-type triterpenoids.

The distribution and concentration of these triterpenoids can vary depending on the plant species, geographical location, and time of collection.

Quantitative Distribution of Serratane Triterpenoids in Lycopodium Species

The following table summarizes the quantitative yields of selected serratane triterpenoids isolated from various Lycopodium species, as reported in the scientific literature. It is important to note that yields can be influenced by the extraction and purification methods employed.

| Triterpenoid | Plant Source | Yield | Reference |

| This compound | Lycopodium clavatum | Data not consistently reported in quantitative terms | General literature |

| Serratenediol | Lycopodium obscurum | Isolated, but specific yield not provided | [3] |

| 21-epi-Serratenediol | Lycopodium clavatum | Isolated, but specific yield not provided | [5] |

| Tohogenol | Lycopodium clavatum | Isolated, but specific yield not provided | [5] |

| Lycomplanatums A-H | Lycopodium complanatum | Isolated, but specific yield not provided | [6] |

| New Serratane Triterpenoid | Lycopodium japonicum | 2 mg from 1.2 kg of dried plants | [7] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of this compound and related serratane triterpenoids from Lycopodium species.

Extraction of Triterpenoids

The following is a generalized protocol for the solvent extraction of triterpenoids from dried plant material.

Workflow for Triterpenoid Extraction

Caption: General workflow for the extraction of triterpenoids.

Methodology:

-

Plant Material Preparation: Air-dry the whole plants of the selected Lycopodium species at room temperature. Once dried, pulverize the plant material into a fine powder (e.g., 80-100 mesh).[8]

-

Solvent Extraction:

-

Filtration and Concentration:

-

Combine the ethanolic extracts and filter them to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water.

-

Perform liquid-liquid partitioning with a solvent of intermediate polarity, such as ethyl acetate (EtOAc), to separate compounds based on their polarity. Triterpenoids typically partition into the ethyl acetate fraction.

-

Separate the layers and collect the ethyl acetate fraction.

-

Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate it in vacuo to yield the triterpenoid-enriched fraction.

-

Isolation and Purification of Triterpenoids

The enriched triterpenoid fraction is a complex mixture that requires further separation and purification, typically achieved through a combination of chromatographic techniques.

Workflow for Triterpenoid Isolation and Purification

Caption: Chromatographic workflow for isolating pure triterpenoids.

Methodology:

-

Silica Gel Column Chromatography (Normal-Phase):

-

Subject the triterpenoid-enriched fraction to column chromatography on a silica gel (e.g., 300-400 mesh) column.[7]

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether or hexane and gradually increasing the polarity with ethyl acetate or chloroform/methanol.[7]

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

-

Reversed-Phase C18 Column Chromatography:

-

Combine fractions containing compounds of interest and subject them to further separation on a reversed-phase C18 silica gel column.

-

Elute with a gradient of water and methanol (MeOH) or acetonitrile (ACN).[7]

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, utilize preparative HPLC.[9][10][11][12]

-

Column: A C18 column is commonly used.

-

Mobile Phase: An isocratic or gradient system of water and methanol or acetonitrile is typically employed. The exact composition should be optimized based on analytical HPLC runs.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm) is often used.

-

Fraction Collection: Collect the peaks corresponding to the target triterpenoids.

-

Characterization of Triterpenoids

The structure of the purified triterpenoids is elucidated using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound.

Biological Activities and Signaling Pathways

Serratane triterpenoids, including this compound, have been shown to possess significant anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are, in part, mediated by their ability to modulate key inflammatory signaling pathways, particularly the NF-κB and MAPK/ERK pathways.[4]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitory IκB proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Serratane triterpenoids have been shown to inhibit this pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.[13]

Caption: Inhibition of the NF-κB pathway by this compound.

Inhibition of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are key signaling pathways involved in cellular responses to a variety of external stimuli, including inflammation. The Extracellular signal-Regulated Kinase (ERK) pathway is one of the major MAPK pathways. Overactivation of the ERK pathway is associated with increased production of inflammatory mediators.

Studies have indicated that serratane triterpenoids can downregulate the phosphorylation of ERK1/2, thereby inhibiting its activation and downstream inflammatory effects.[4]

References

- 1. Serratene triterpenoids and their biological activities from Lycopodiaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Triterpenoid from Lycopodium obscurum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serratane triterpenoids isolated from Lycopodium clavatum by bioactivity-guided fractionation attenuate the production of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MAPK p38 regulates inflammatory gene expression via tristetraprolin: Doing good by stealth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rawdatalibrary.net [rawdatalibrary.net]

- 7. researchgate.net [researchgate.net]

- 8. CN102603730A - Method for extracting lycopodine from lycopodium clavatum - Google Patents [patents.google.com]

- 9. warwick.ac.uk [warwick.ac.uk]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]

- 12. ijcpa.in [ijcpa.in]

- 13. Triterpenoids From Ilex rotunda and Their Anti-Inflammatory Effects by Interfering With NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Lycoclavanol: A Deep Dive into its Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycoclavanol, a serratane-type triterpenoid, represents a fascinating molecule within the vast landscape of natural products. First isolated from Lycopodium clavatum, its discovery in the latter half of the 20th century contributed to the growing understanding of the complex chemical constituents of the Lycopodiaceae family. This technical guide provides an in-depth exploration of the discovery and historical context of this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Historical Context: The Golden Age of Natural Product Discovery

The discovery of this compound occurred during a period of intense research into the chemical composition of traditional medicines. The mid-20th century saw the development and refinement of powerful analytical techniques, such as chromatography and spectroscopy, which revolutionized the field of natural product chemistry. Scientists were now equipped to isolate and elucidate the structures of complex molecules from natural sources with unprecedented accuracy. This era led to the discovery of a multitude of bioactive compounds that have since become mainstays in medicine. The investigation of the Lycopodium genus, known for its use in traditional remedies, was a part of this broader scientific movement to understand the pharmacological basis of ethnobotanical practices.

The Discovery of this compound

The initial structural elucidation of this compound was reported in 1972 by Japanese researchers Y. Tsuda and T. Sano. Their work on the triterpenoid constituents of the club moss Lycopodium clavatum led to the identification of this novel compound. Lycopodium clavatum, commonly known as common club moss or stag's-horn clubmoss, has a history of use in folk medicine, making it a prime candidate for phytochemical investigation.

While the original publication is not readily accessible, subsequent compilations of natural products, such as the "Handbook of Naturally Occurring Compounds, Vol. II, Terpenes" by T. K. Devon and J. E. Saxton, have cataloged the structure of this compound, cementing its place in the scientific literature.

Table 1: Key Historical Data for this compound

| Parameter | Information |

| Year of Discovery | 1972 |

| Discovering Scientists | Y. Tsuda and T. Sano |

| Natural Source | Lycopodium clavatum |

| Chemical Class | Serratane Triterpenoid |

| Molecular Formula | C₃₀H₅₀O₃ |

Experimental Protocols: A Generalized Approach to Triterpenoid Isolation and Characterization

Detailed experimental protocols from the original 1972 publication are not available. However, based on common practices for the isolation and structure elucidation of triterpenoids from plant sources during that era and in modern research, a generalized workflow can be outlined.

Isolation Workflow

The isolation of triterpenoids like this compound from Lycopodium clavatum typically involves a multi-step process to separate the compound from the complex mixture of phytochemicals present in the plant.

Structure Elucidation

The determination of the chemical structure of a novel compound like this compound relies on a combination of spectroscopic techniques.

Detailed Methodologies:

-

Extraction: The air-dried and powdered plant material is typically subjected to exhaustive extraction with a polar solvent like methanol or ethanol at room temperature or under reflux.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Triterpenoids like this compound are often found in the less polar fractions.

-

Chromatography: The fractions are then subjected to various chromatographic techniques.

-

Column Chromatography: Silica gel is a common stationary phase, with a gradient of solvents (e.g., hexane-ethyl acetate) used to elute compounds of increasing polarity. Sephadex LH-20 is often used for size-exclusion chromatography to separate compounds based on their molecular size.

-

Preparative Thin-Layer Chromatography (TLC): This technique can be used for the final purification of small quantities of the compound.

-

High-Performance Liquid Chromatography (HPLC): Modern methods often employ preparative HPLC for high-resolution separation and purification.

-

-

Structure Elucidation:

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are crucial for establishing the connectivity of atoms.

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., hydroxyl, carbonyl).

-

UV-Vis Spectroscopy: Provides information about the presence of chromophores in the molecule.

-

X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides the unambiguous three-dimensional structure of the molecule.

-

Biological Activity and Signaling Pathways

Many natural products exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Potential Signaling Pathway Modulation

The following diagram illustrates a hypothetical mechanism by which a triterpenoid like this compound could exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Quantitative Data

As of the latest literature review, specific quantitative biological activity data for this compound remains to be published. Research into the bioactivity of this compound would be a valuable contribution to the field.

Table 2: Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Weight | 458.7 g/mol |

| XLogP3 | 6.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Note: These values are computationally predicted and may differ from experimental values.

Conclusion

This compound, a serratane triterpenoid from Lycopodium clavatum, is a product of the golden age of natural product discovery. While its initial discovery and structural elucidation in 1972 laid the groundwork, a comprehensive understanding of its biological activities and pharmacological potential remains an open area for investigation. The generalized protocols and hypothetical signaling pathways presented here provide a framework for future research into this intriguing natural product. Further studies are warranted to isolate this compound in larger quantities, perform detailed biological assays to determine its efficacy and mechanism of action, and explore its potential as a lead compound for drug development.

Ethnobotanical Uses of Lycoclavanol-Containing Plants: A Technical Guide for Researchers

An In-depth Examination of Traditional Applications and Modern Scientific Validation

Abstract

This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing Lycoclavanol, with a primary focus on Lycopodium clavatum. It is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the traditional medicinal applications of this plant and the scientific investigations into its bioactive compounds. This document summarizes the available data on the pharmacological activities of related triterpenoids, outlines detailed experimental protocols for their study, and visualizes key biological pathways, thereby bridging the gap between traditional knowledge and modern pharmacological research.

Introduction

Lycopodium clavatum, commonly known as clubmoss, has a long history of use in traditional medicine across various cultures. Its spores and extracts have been employed to treat a wide range of ailments, from skin conditions to inflammatory diseases. Scientific interest has increasingly focused on the phytochemical constituents of this plant, particularly its rich diversity of triterpenoids, including this compound. This guide delves into the ethnobotanical background of Lycopodium clavatum and provides a technical framework for the scientific investigation of its bioactive compounds, with a specific interest in this compound and related triterpenoids.

Ethnobotanical Uses of Lycopodium clavatum

The traditional medicinal applications of Lycopodium clavatum are extensive and varied. The spores, in particular, have been a staple in folk remedies.

Table 1: Summary of Ethnobotanical Uses of Lycopodium clavatum

| Plant Part | Traditional Use |

| Spores | Wound healing, skin irritations (rashes, eczema), styptic (to stop bleeding), dusting powder for infants. |

| Whole Plant (decoction/extract) | Diuretic, anti-rheumatic, for kidney and bladder disorders, digestive ailments (gastritis, indigestion), fever reduction. |

Phytochemistry of Lycopodium clavatum

Lycopodium clavatum is a rich source of various secondary metabolites, most notably alkaloids and triterpenoids. This compound is a serratane-type triterpenoid that has been isolated from this plant. While quantitative data for this compound specifically is scarce in publicly available literature, studies have focused on the broader class of serratane triterpenoids.

Pharmacological Activities of Triterpenoids from Lycopodium Species

Scientific investigations have begun to validate some of the traditional uses of Lycopodium clavatum by examining the pharmacological activities of its constituent triterpenoids. Key activities identified include anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Several serratane triterpenoids isolated from Lycopodium clavatum have demonstrated significant anti-inflammatory properties. These compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (RAW 264.7 and HT-29).[1] The inhibitory concentration (IC50) values for some of these triterpenoids indicate potent activity. For instance, one of the isolated triterpenoids exhibited an IC50 value of 36.0 μM for NO inhibition in LPS-stimulated BV2 cells.[2][3]

Cytotoxic Activity

Certain triterpenoids from Lycopodium clavatum have also been evaluated for their cytotoxic effects against various cancer cell lines.[2][3] One compound was found to be cytotoxic against both HepG2 (human liver cancer) and A549 (human lung cancer) cell lines, with IC50 values of 40.7 μM and 87.0 μM, respectively.[2][3] Other related triterpenoids also showed cytotoxicity against these cell lines.[2][3]

Table 2: Summary of In Vitro Pharmacological Activities of Triterpenoids from Lycopodium clavatum

| Compound Class | Activity | Cell Line | IC50 Value | Reference |

| Serratane Triterpenoid | Anti-inflammatory (NO inhibition) | BV2 | 36.0 μM | [2][3] |

| Serratane Triterpenoid | Cytotoxicity | HepG2 | 40.7 μM | [2][3] |

| Serratane Triterpenoid | Cytotoxicity | A549 | 87.0 μM | [2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of triterpenoids from Lycopodium clavatum.

Extraction and Isolation of Triterpenoids

A general protocol for the extraction and isolation of serratane triterpenoids from Lycopodium species involves the following steps:

-

Extraction: The air-dried and powdered whole plant material is extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Fractionation: The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as diethyl ether or ethyl acetate, to separate compounds based on their polarity.[4]

-

Chromatographic Separation: The fractions are subjected to a series of chromatographic techniques for purification. This typically includes:

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol is used to assess the ability of isolated compounds to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Assay Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds for 1 hour.

-

Following treatment, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without treatment.[5][6]

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

-

Cell Culture: Cancer cell lines (e.g., HepG2, A549) are cultured in appropriate media and conditions.

-

Assay Procedure:

-

Cells are seeded in 96-well plates and incubated overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL) is added to each well.

-

The plate is incubated for another 4 hours to allow the formation of formazan crystals.

-

The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells.[7][8][9]

-

Signaling Pathways

The anti-inflammatory effects of serratane triterpenoids from Lycopodium clavatum are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response.

NF-κB and MAPK Signaling Pathways

Studies on serratane triterpenoids from Lycopodium species have shown that these compounds can downregulate the expression of LPS-induced nuclear factor-kappa B (NF-κB) and phosphorylated extracellular signal-regulated kinase 1/2 (pERK 1/2) in RAW 264.7 cells.[1] The NF-κB and mitogen-activated protein kinase (MAPK) pathways are critical in regulating the expression of pro-inflammatory mediators such as iNOS and COX-2.

Below is a diagram illustrating the proposed mechanism of action for the anti-inflammatory effects of these triterpenoids.

Caption: Proposed anti-inflammatory mechanism of serratane triterpenoids.

Conclusion

Lycopodium clavatum and its constituent triterpenoids, including this compound, represent a promising area for drug discovery and development. The traditional ethnobotanical uses of this plant provide a valuable starting point for modern scientific investigation. The demonstrated anti-inflammatory and cytotoxic activities of serratane triterpenoids from Lycopodium species warrant further research to elucidate the specific roles of individual compounds like this compound, quantify their presence in the plant, and fully understand their mechanisms of action. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to build upon in their exploration of the therapeutic potential of these natural products.

References

- 1. Serratane triterpenoids isolated from Lycopodium clavatum by bioactivity-guided fractionation attenuate the production of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Cytotoxic and nitric oxide inhibitory activities of triterpenoids from Lycopodium clavatum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lycophlegmariols-a-d-cytotoxic-serratene-triterpenoids-from-the-club-moss-lycopodium-phlegmaria-l - Ask this paper | Bohrium [bohrium.com]

- 5. Anti-Inflammatory Activity of Three Triterpene from Hippophae rhamnoides L. in Lipopolysaccharide-Stimulated RAW264.7 Cells [mdpi.com]

- 6. Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Triterpenes as Potentially Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Preliminary Biological Screening of Lycoclavanol: A Technical Guide

Disclaimer: The following technical guide synthesizes the available scientific information on the biological activities of Licoflavanone, a closely related flavanone, as a proxy for Lycoclavanol. This approach has been adopted due to the limited direct research available under the name "this compound." The findings presented herein are intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction

This compound, a member of the flavanol class of natural compounds, has garnered interest for its potential therapeutic properties. This guide provides an in-depth overview of the preliminary biological screening of this compound, focusing on its antioxidant and anti-inflammatory activities. The information is tailored for researchers and professionals in the field of drug discovery and development, offering a summary of key findings, detailed experimental methodologies, and insights into its mechanism of action.

Biological Activities

Preliminary screenings have primarily investigated the antioxidant and anti-inflammatory potential of compounds structurally similar to this compound, such as Licoflavanone.

Antioxidant Activity

Licoflavanone has demonstrated notable antioxidant properties in various in vitro assays.[1] The antioxidant capacity is a crucial parameter in the evaluation of natural compounds, as oxidative stress is implicated in numerous pathological conditions.

Table 1: Summary of Antioxidant Activity Data for Licoflavanone

| Assay | Test Compound | Activity Metric | Result | Reference |

| DPPH Radical Scavenging | Licoflavanone | IC50 | Data not explicitly quantified in provided text, but noted as the "best antioxidant activity" among tested compounds. | [1] |

| ABTS Radical Scavenging | Licoflavanone | IC50 | Data not explicitly quantified in provided text, but noted as having significant activity. | [1] |

Anti-inflammatory Activity

Licoflavanone has shown significant anti-inflammatory effects in cellular models.[1][2] These properties are attributed to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.

Table 2: Summary of Anti-inflammatory Activity Data for Licoflavanone

| Assay | Cell Line | Test Compound Concentration | Measured Parameter | Result | Reference |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | 50 µM | Nitrite Levels | Significant decrease (p < 0.001) | [1][2] |

| Pro-inflammatory Cytokine Expression | LPS-stimulated RAW 264.7 | Not specified | TNF-α, IL-1β, IL-6 mRNA levels | Marked decrease | [2] |

| Pro-inflammatory Enzyme Expression | LPS-stimulated RAW 264.7 | Not specified | COX-2, iNOS mRNA levels | Marked decrease (p < 0.001) | [1][2] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the protocols for the key assays used in the preliminary biological screening of Licoflavanone.

Antioxidant Activity Assays

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

-

Reagents: DPPH solution in methanol, test compound dissolved in a suitable solvent (e.g., DMSO or methanol), and a positive control (e.g., Ascorbic acid or Trolox).

-

Procedure:

-

Prepare various concentrations of the test compound.

-

Add a fixed volume of the DPPH solution to each concentration of the test compound.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture.

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.[3][4]

-

This assay is based on the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+), leading to a decrease in its characteristic blue-green color.

-

Reagents: ABTS solution, potassium persulfate, test compound, and a positive control (e.g., Trolox).

-

Procedure:

-

Generate the ABTS•+ by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Add various concentrations of the test compound to the diluted ABTS•+ solution.

-

After a set incubation time, measure the absorbance of the mixture.

-

The percentage of inhibition is calculated, and the Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 value is determined.[3][5]

-

Anti-inflammatory Activity Assay

This cell-based assay is widely used to screen for anti-inflammatory compounds. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of various pro-inflammatory mediators.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Reagents: LPS, test compound, cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics, and reagents for measuring downstream markers (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines, and reagents for RT-PCR or Western blotting).

-

Procedure:

-

Culture RAW 264.7 cells to an appropriate confluency.

-

Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 18-24 hours).

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.[6][7]

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using specific ELISA kits.[7][8]

-

Gene and Protein Expression Analysis: Lyse the cells and analyze the mRNA expression levels of iNOS, COX-2, and pro-inflammatory cytokines using RT-PCR.[2] Analyze the protein expression and phosphorylation status of key signaling molecules (e.g., p38, JNK, ERK, NF-κB) using Western blotting.[2]

-

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological activities of a compound is crucial for its development as a therapeutic agent. Visualizing these pathways and the experimental process aids in comprehension and further research design.

Figure 1: General experimental workflow for screening natural products.

Figure 2: Proposed modulation of the NF-κB/MAPK pathway by this compound.

Mechanism of Action

The anti-inflammatory effects of Licoflavanone are mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] Upon stimulation by LPS, Toll-like receptor 4 (TLR4) activates the MAPK cascade, which includes p38, JNK, and ERK1/2.[2] This, in turn, leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, COX-2, and iNOS.[2] Licoflavanone has been shown to inhibit the phosphorylation and activation of p38, JNK, and ERK1/2, thereby disrupting the NF-κB/MAPK signal transduction pathway.[2] This leads to a significant reduction in the expression of pro-inflammatory cytokines and enzymes, ultimately mitigating the inflammatory response.

Conclusion

The preliminary biological screening of this compound, based on data from the closely related compound Licoflavanone, reveals its promising potential as an antioxidant and anti-inflammatory agent. Its ability to modulate the NF-κB/MAPK signaling pathway provides a clear mechanistic basis for its anti-inflammatory properties. Further research, including more extensive in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound and to develop it as a novel therapeutic agent for inflammatory diseases. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their future investigations of this promising natural compound.

References

- 1. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. ispub.com [ispub.com]

- 6. researchgate.net [researchgate.net]

- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bioactive Compounds from Lycopodium Species and Their Role in Traditional Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants of the Lycopodium genus, commonly known as clubmosses, have a long history of use in traditional medicine across various cultures for treating a wide range of ailments, including inflammatory conditions, cognitive disorders, and skin diseases. Modern scientific investigation has begun to unravel the pharmacological basis for these traditional uses, identifying a rich diversity of bioactive secondary metabolites. This technical guide provides a comprehensive overview of the key bioactive compounds isolated from Lycopodium species, with a particular focus on alkaloids and serratane triterpenoids, their demonstrated pharmacological activities, and the underlying molecular mechanisms. While the term "Lycoclavanol" did not yield sufficient specific data in the scientific literature, this guide will focus on the well-researched and promising compounds from the Lycopodium genus.

Key Bioactive Constituents and Their Pharmacological Activities

The primary bioactive constituents of Lycopodium species can be broadly categorized into two main classes: alkaloids and serratane triterpenoids.

Lycopodium Alkaloids: Potent Acetylcholinesterase Inhibitors

Lycopodium alkaloids are a diverse group of nitrogen-containing compounds, with many exhibiting significant neuroprotective effects. Their primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these alkaloids increase the levels of acetylcholine in the brain, a strategy employed in the treatment of Alzheimer's disease and other cognitive disorders.[1]

Key Lycopodium Alkaloids and their AChE Inhibitory Activity:

| Compound | IC50 Value (AChE) | Ki Value (AChE) | Source Species (Example) | Citation |

| Huperzine A | 82 nM | 7 - 24.9 nM | Huperzia serrata | [2][3] |

| Lycopodine | - | - | Lycopodium clavatum | [4] |

| N-demethylhuperzinine | - | - | Lycopodiastrum casuarinoides | |

| Huperzine C | 0.6 µM | - | Lycopodiastrum casuarinoides | |

| Huperzine B | - | - | Lycopodiastrum casuarinoides | |

| Lycoparin C | - | - | Lycopodiastrum casuarinoides |

Mechanism of Action: Acetylcholinesterase Inhibition by Huperzine A

Huperzine A is a potent, selective, and reversible inhibitor of acetylcholinesterase.[2] Its high affinity for AChE leads to a prolonged increase in acetylcholine levels at the synaptic cleft, enhancing cholinergic neurotransmission.[5] This mechanism is central to its potential therapeutic effects in neurodegenerative diseases characterized by cholinergic deficits.[2]

Mechanism of Acetylcholinesterase Inhibition by Huperzine A.

Serratane Triterpenoids: Modulators of Inflammation

Serratane triterpenoids are a class of complex polycyclic compounds found in Lycopodium species that have demonstrated significant anti-inflammatory properties. Their mechanism of action involves the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Key Serratane Triterpenoids and their Anti-inflammatory and Anti-cancer Activities:

| Compound | Activity | IC50 Value | Cell Line | Citation |

| Lycomplanatum A-H (Compounds 2 & 13) | Anti-proliferative | 13.8-44.7 µM | MCF-7 | [6][7] |

| Unnamed Serratane Triterpenoids (Compounds 1, 2, 4, 5) | Inhibition of NO production | - | RAW 264.7 | [8] |

| This compound derivative (Compound 1) | Inhibition of NO production | 36.0 µM | BV2 | [9] |

| This compound derivative (Compound 1) | Cytotoxic | 40.7 µM | HepG2 | [9] |

| This compound derivative (Compound 1) | Cytotoxic | 87.0 µM | A549 | [9] |

Mechanism of Action: Anti-inflammatory Effects of Serratane Triterpenoids

Serratane triterpenoids exert their anti-inflammatory effects by downregulating the expression of pro-inflammatory enzymes and cytokines. Studies have shown that these compounds can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[8] This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[10][11][12] The underlying mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, specifically pERK 1/2.[8]

Anti-inflammatory Signaling Pathway of Serratane Triterpenoids.

Experimental Protocols

This section outlines the general methodologies for the isolation and biological evaluation of bioactive compounds from Lycopodium species, based on published literature.

Isolation of Lycopodium Alkaloids

A common method for the extraction and isolation of alkaloids from Lycopodium species is Pressurized Liquid Extraction (PLE), followed by purification steps.[13][14][15][16][17]

Workflow for the Isolation of Lycopodium Alkaloids.

Detailed Steps for Pressurized Liquid Extraction (PLE): [15]

-

Sample Preparation: Air-dried and powdered plant material is packed into the extraction cell.

-

Extraction Parameters: The extraction is typically performed using methanol as the solvent at an elevated temperature (e.g., 80°C) and pressure (e.g., 110 bar).

-

Static and Dynamic Extraction: The process involves static extraction cycles where the solvent is held in the cell, followed by dynamic flushing to collect the extract.

-

Extract Collection: The resulting crude extract is collected for further purification.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of isolated compounds against AChE is commonly determined using a spectrophotometric method developed by Ellman.[18][19][20]

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

General Protocol: [18]

-

Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 8.0), the test compound (at various concentrations), and AChE enzyme solution.

-

Pre-incubation: Incubate the mixture for a defined period (e.g., 10 minutes at 25°C).

-

Substrate Addition: Add DTNB to the mixture.

-

Initiation of Reaction: Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then determined.

Anti-inflammatory Activity Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

The anti-inflammatory potential of compounds can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, using the Griess assay.[21][22][23]

General Protocol: [22]

-

Cell Culture: Culture RAW 264.7 cells in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 2 hours).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for a further period (e.g., 24 hours).

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

Calculation: The percentage of inhibition of NO production is calculated by comparing the absorbance of the treated cells to the LPS-stimulated control.

Western Blot Analysis for NF-κB and p-ERK1/2

Western blotting is used to determine the effect of the compounds on the protein expression levels of key signaling molecules in the inflammatory pathway.[24][25][26][27][28]

General Protocol:

-

Cell Lysis: After treatment and stimulation as described in the anti-inflammatory assay, lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-NF-κB p65, anti-phospho-ERK1/2, anti-iNOS, anti-COX-2).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponds to the protein expression level.

Conclusion

Lycopodium species are a valuable source of bioactive compounds with significant therapeutic potential. The alkaloids, particularly Huperzine A, have well-established acetylcholinesterase inhibitory activity, making them promising candidates for the development of treatments for neurodegenerative diseases. The serratane triterpenoids demonstrate potent anti-inflammatory and, in some cases, anti-cancer properties through the modulation of key signaling pathways like NF-κB and MAPK. The traditional use of Lycopodium plants in medicine is thus supported by modern scientific evidence. Further research, including preclinical and clinical studies, is warranted to fully elucidate the therapeutic efficacy and safety of these natural products for their potential application in drug development. This guide provides a foundational understanding of the key bioactive constituents, their mechanisms of action, and the experimental approaches used to investigate them, serving as a valuable resource for researchers in the field of natural product drug discovery.

References

- 1. scribd.com [scribd.com]

- 2. The pharmacology and therapeutic potential of (−)-huperzine A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. magistralbr.caldic.com [magistralbr.caldic.com]

- 4. Evaluation of potential anti‐cancer activity of cationic liposomal nanoformulated Lycopodium clavatum in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of huperzine A, a new cholinesterase inhibitor, on the central cholinergic system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rawdatalibrary.net [rawdatalibrary.net]

- 8. Serratane triterpenoids isolated from Lycopodium clavatum by bioactivity-guided fractionation attenuate the production of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gastrodin Inhibits Expression of Inducible NO Synthase, Cyclooxygenase-2 and Proinflammatory Cytokines in Cultured LPS-Stimulated Microglia via MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species [ouci.dntb.gov.ua]

- 14. Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. tools.thermofisher.com [tools.thermofisher.com]

- 25. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Extraction and Purification of Lycoclavanol from Lycopodium clavatum

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lycoclavanol is a serratane-type triterpenoid found in club mosses of the Lycopodium genus, notably Lycopodium clavatum. Triterpenoids from this genus have garnered significant interest in the scientific community due to their potential therapeutic properties, including anti-inflammatory and cytotoxic activities.[1][2] The complex structure of this compound and related compounds necessitates robust and efficient extraction and purification protocols to isolate them in sufficient purity for further research and drug development.

This document provides a detailed overview of the methodologies for the extraction and purification of this compound from L. clavatum. The protocols described herein are a synthesis of established methods for the isolation of serratane triterpenoids from Lycopodium species.[1][3]

Data Presentation

The following table summarizes the illustrative quantitative data for a typical this compound extraction and purification workflow. Please note that these values are representative and actual yields may vary depending on the starting material, solvent purity, and specific experimental conditions.

| Purification Step | Starting Material (g) | Fraction/Compound Weight (g) | Purity (%) | Yield (%) | Notes |

| 1. Methanol Extraction | 1000 g of dried L. clavatum | 50 g of crude extract | < 5% | 5% (w/w) | Yield is highly dependent on the quality and origin of the plant material. |

| 2. Liquid-Liquid Partitioning | 50 g of crude extract | 15 g of ethyl acetate fraction | 5-15% | 30% (w/w) | Removes highly polar and non-polar impurities. |

| 3. Silica Gel Column Chromatography | 15 g of ethyl acetate fraction | 2 g of enriched triterpenoid fraction | 40-60% | 13.3% (w/w) | A gradient elution is typically used to separate different classes of compounds. |

| 4. Preparative HPLC | 2 g of enriched fraction | 0.1 g of isolated this compound | > 95% | 5% (w/w) | Final polishing step to achieve high purity. |

Experimental Protocols

Protocol 1: Extraction of Crude Triterpenoids from Lycopodium clavatum

This protocol describes the initial solvent extraction from the dried plant material.

Materials:

-

Dried and powdered whole plant material of Lycopodium clavatum

-

Methanol (analytical grade)

-

Ethyl acetate (analytical grade)

-

Hexane (analytical grade)

-

Distilled water

-

Rotary evaporator

-

Large glass beakers and flasks

-

Filter paper

Procedure:

-

Maceration:

-

Weigh 1 kg of dried and powdered L. clavatum plant material.

-

Place the powdered material in a large glass container and add 5 L of methanol.

-

Stir the mixture periodically and allow it to macerate at room temperature for 72 hours.

-

-

Filtration and Concentration:

-

Filter the mixture through filter paper to separate the plant debris from the methanol extract.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C until a crude extract is obtained.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude methanol extract in 500 mL of distilled water.

-

Perform successive extractions with hexane to remove non-polar compounds. Discard the hexane fractions.

-

Subsequently, extract the aqueous layer with an equal volume of ethyl acetate three times.

-

Pool the ethyl acetate fractions and concentrate them using a rotary evaporator to yield the triterpenoid-enriched fraction.

-

Protocol 2: Purification of this compound using Column Chromatography

This protocol details the separation of the crude triterpenoid fraction using silica gel column chromatography.

Materials:

-

Triterpenoid-enriched fraction from Protocol 1

-

Silica gel (60-120 mesh) for column chromatography

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass chromatography column

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in hexane and pour it into the chromatography column.

-

Allow the silica gel to settle, ensuring a uniform and air-free packing.

-

-

Sample Loading:

-

Dissolve the triterpenoid-enriched fraction in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane).

-

Adsorb the dissolved sample onto a small amount of silica gel and dry it.

-

Carefully load the dried sample onto the top of the packed silica gel column.

-

-

Elution:

-

Begin elution with 100% hexane.

-

Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

-

Collect fractions of a fixed volume.

-

-

Fraction Analysis:

-

Monitor the separation by spotting the collected fractions on TLC plates.

-

Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate 7:3).

-

Visualize the spots under a UV lamp or by using an appropriate staining reagent.

-

Pool the fractions containing the compounds of interest based on their TLC profiles.

-

-

Concentration:

-

Concentrate the pooled fractions containing the partially purified this compound using a rotary evaporator.

-

Protocol 3: Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

This protocol describes the final purification step to obtain high-purity this compound.

Materials:

-

Partially purified this compound fraction from Protocol 2

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Preparative HPLC system with a C18 column

-

Fraction collector

-

Vials for sample collection

Procedure:

-

Sample Preparation:

-

Dissolve the partially purified this compound fraction in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: Preparative C18 column (e.g., 250 x 20 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water. The exact gradient will need to be optimized based on analytical HPLC runs. A starting point could be a linear gradient from 60% to 90% acetonitrile over 30 minutes.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min.

-

Detection: UV detector at a suitable wavelength (e.g., 210 nm).

-

-

Injection and Fraction Collection:

-

Inject the prepared sample onto the column.

-

Collect the peaks corresponding to this compound using a fraction collector.

-

-

Purity Analysis and Final Product:

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the fractions with high purity (>95%).

-

Remove the solvent under reduced pressure to obtain pure this compound.

-

Visualizations

Caption: Workflow for the extraction of crude triterpenoids.

Caption: Workflow for the purification of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Serratane triterpenoids isolated from Lycopodium clavatum by bioactivity-guided fractionation attenuate the production of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic and nitric oxide inhibitory activities of triterpenoids from Lycopodium clavatum L - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Lycoclavanol Derivatives for Bioactivity Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycoclavanol is a serratane triterpenoid isolated from Lycopodium clavatum, a plant species with a history of use in traditional medicine for treating inflammatory conditions. Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in drug discovery due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. While the bioactivity of many naturally occurring serratane triterpenoids has been investigated, the synthesis of this compound derivatives to explore and potentially enhance these activities remains a promising yet underexplored area of research.

This document provides a comprehensive guide for the synthesis of this compound derivatives and the evaluation of their bioactivity. Due to the limited availability of published research on the specific derivatization of this compound, this guide presents a generalized strategy for the semi-synthesis of derivatives based on the known functional groups of the this compound scaffold and established methodologies for other triterpenoids. The accompanying protocols for bioactivity assessment are based on frequently reported activities for this class of compounds.

Data Presentation: Bioactivity of Serratane Triterpenoids from Lycopodium Species

The following table summarizes the reported anti-inflammatory and cytotoxic activities of naturally occurring serratane triterpenoids, providing a baseline for the evaluation of novel synthetic derivatives.

| Compound | Source Organism | Bioactivity | Assay | Results (IC₅₀) |

| This compound | Lycopodium clavatum | Anti-inflammatory | Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages | Data not available |

| Lycomplanatum A | Lycopodium complanatum | Anti-inflammatory | Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages | 28.6 µM |

| Lycomplanatum B | Lycopodium complanatum | Anti-inflammatory | Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages | 18.2 µM |

| Lycomplanatum C | Lycopodium complanatum | Anti-inflammatory | Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages | > 50 µM |

| Lycernuic acid C | Lycopodium cernuum | Cytotoxic | Human cervical cancer (HeLa) cell line | 15.4 µM |

| Tohogenol | Lycopodium japonicum | Cytotoxic | Human lung cancer (A549) cell line | > 50 µM |

| 16-oxoserratenediol | Lycopodium clavatum | Anti-inflammatory | Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages | 23.5 µM |

Experimental Protocols

Protocol 1: Isolation of this compound from Lycopodium clavatum

This protocol describes a general procedure for the extraction and isolation of this compound and other serratane triterpenoids.

Materials:

-

Dried and powdered whole plant of Lycopodium clavatum

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction: Macerate the powdered plant material with MeOH at room temperature for 72 hours. Repeat the extraction three times.

-

Solvent Partitioning: Concentrate the combined MeOH extracts under reduced pressure to yield a crude extract. Suspend the crude extract in water and partition successively with n-hexane and EtOAc.

-

Fractionation: Concentrate the EtOAc fraction and subject it to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc.

-

Purification: Further purify the fractions containing triterpenoids using Sephadex LH-20 column chromatography with a suitable solvent system (e.g., MeOH/CH₂Cl₂).

-

Final Purification: Isolate individual compounds, including this compound, by preparative HPLC on a C18 column.

-

Structure Elucidation: Confirm the structure of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Semi-Synthesis of this compound Esters

This protocol provides a general method for the esterification of the hydroxyl groups of this compound to generate novel derivatives.

Materials:

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Anhydrous pyridine

-

Desired acyl chloride or carboxylic acid anhydride (e.g., acetyl chloride, benzoyl chloride)

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve this compound in anhydrous DCM under a nitrogen atmosphere. Add anhydrous pyridine, followed by a catalytic amount of DMAP.

-

Acylation: Add the desired acyl chloride or anhydride dropwise to the solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., n-hexane/EtOAc gradient) to obtain the pure ester derivative.

-

Characterization: Characterize the structure of the synthesized derivative using spectroscopic techniques.

Protocol 3: In Vitro Anti-inflammatory Activity Assay - Nitric Oxide (NO) Inhibition

This protocol details the procedure for evaluating the anti-inflammatory activity of this compound derivatives by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound derivatives dissolved in dimethyl sulfoxide (DMSO)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + LPS + DMSO).

-

Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample and incubate at room temperature for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage of NO inhibition for each derivative concentration compared to the LPS-stimulated control. Calculate the IC₅₀ value for each active compound.

Visualizations

Caption: General workflow for the isolation, semi-synthesis, and bioactivity screening of this compound derivatives.

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by serratane triterpenoids.

Application Notes and Protocols: Lycoclavanol Cytotoxicity Assays on Cancer Cell Lines

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Licochalcones, a group of specialized flavonoids isolated from the roots of Glycyrrhiza species, have garnered significant attention in oncological research. These natural compounds, including Licochalcone A, C, D, and H, have demonstrated potent cytotoxic effects against a wide array of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key cellular signaling pathways. These characteristics position licochalcones as promising candidates for the development of novel anticancer therapeutics.

These application notes provide a comprehensive overview of the cytotoxic effects of various licochalcones on different cancer cell lines. Detailed protocols for assessing cell viability, apoptosis, and protein expression are provided to facilitate further research and drug development in this area.

Data Presentation: Cytotoxicity of Licochalcones on Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of different licochalcones on various cancer cell lines, providing a quantitative measure of their cytotoxic potency.

| Licochalcone | Cancer Cell Line | Cell Type | IC50 Value (µM) | Treatment Duration (hours) | Citation |

| Licochalcone A | SKOV3 | Human Ovarian Cancer | 19.22 | 24 | [1] |

| Licochalcone D | HCT116 | Human Colorectal Cancer | 5.09 | 48 | [2] |

| Licochalcone D | HCT116-OxR (Oxaliplatin-Resistant) | Human Colorectal Cancer | 3.28 | 48 | [2] |

| Licochalcone D | HCC827 | Human Lung Cancer | 17.9 ± 0.97 | Not Specified | [3] |

| Licochalcone D | HCC827GR (Gefitinib-Resistant) | Human Lung Cancer | 19.1 ± 0.5 | Not Specified | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in assessing the cytotoxic effects of licochalcones.

Cell Viability Assay (MTT/MTS Assay)

This protocol is designed to determine the effect of licochalcones on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Licochalcone stock solution (dissolved in DMSO)

-

96-well microtiter plates

-